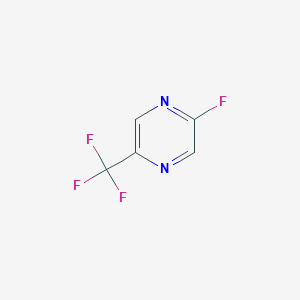

2-Fluoro-5-trifluoromethyl-pyrazine

Descripción general

Descripción

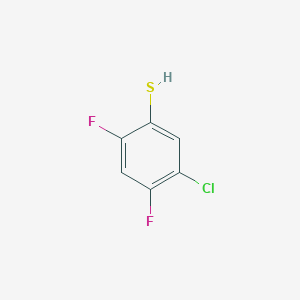

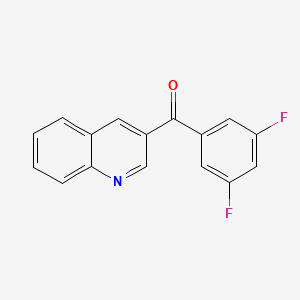

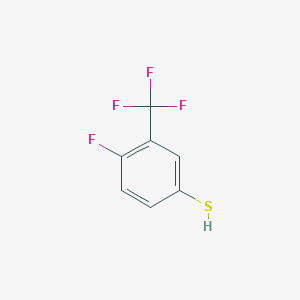

2-Fluoro-5-trifluoromethyl-pyrazine (2F5TFP) is a heterocyclic compound that belongs to the pyrazine family. It is an aromatic compound with a molecular formula of C5H3F5N2. This compound has been the focus of scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Energetic Materials Synthesis : A study by (Sheremetev et al., 2016) discusses the synthesis of furazano[3,4-e]di([1,2,4]triazolo)[4,3-a:3',4'-c]pyrazines, potentially useful as explosive and propellant ingredients, through a reaction involving dichlorofurazano[3,4-b]pyrazine.

Synthesis of Benzodiazepine Site Ligands : Guerrini et al. (2010) conducted research on synthesizing fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system, investigating their binding properties at the benzodiazepine site on the GABA(A) receptor. This highlights the compound's potential in neurological drug development (Guerrini et al., 2010).

Metal-Organic Frameworks (MOFs) : Research by (Yan et al., 2020) demonstrated the use of pyrazine functionalized linkers in creating a Zn(II)-based MOF for potential biomedical applications, such as drug delivery systems targeting cancer cells.

Fluorine Chemistry : Saloutin et al. (1994) studied the interaction of perfluoropent-2-ene and its derivatives with amines, leading to the formation of pyrazine compounds (Saloutin et al., 1994). This research contributes to the broader field of fluorine chemistry, exploring the behavior of fluorinated compounds.

Biomedical Applications

- Antiviral Research : In the study of antiviral drugs, Morrey et al. (2008) found that a pyrazine derivative, T-705, showed protective effects against lethal West Nile virus infection in rodents, highlighting the potential medical application of pyrazine derivatives in treating viral infections (Morrey et al., 2008).

Materials Science

- Luminescent Materials : Research on benzamides with pyrazine rings by (Yamaji et al., 2017) showed the development of novel blue fluorophores, which could be significant for applications in materials science, particularly in the creation of luminescent materials.

Environmental Applications

- CO2 Adsorption : Kanoo et al. (2012) reported an unusual CO2 adsorption behavior in a fluoro-functionalized MOF, which is significant for environmental applications such as greenhouse gas capture and storage (Kanoo et al., 2012).

Mecanismo De Acción

Target of Action

It is known that fluorinated compounds often interact with a variety of biological targets, influencing their function and contributing to the compound’s overall activity .

Mode of Action

It is known that the presence of fluorine atoms in organic compounds can significantly alter their reactivity and interaction with biological targets . The trifluoromethyl group, in particular, is often associated with increased lipophilicity, which can enhance the compound’s ability to permeate cell membranes and interact with intracellular targets .

Biochemical Pathways

Fluorinated compounds are known to participate in a wide range of biochemical processes, potentially affecting multiple pathways depending on their specific targets .

Pharmacokinetics

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability due to the strong carbon-fluorine bond .

Result of Action

The compound’s fluorinated structure suggests that it may exert its effects through interactions with various cellular targets, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-trifluoromethyl-pyrazine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and reactivity .

Propiedades

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFYMGRDKCHQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735217 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220799-65-4 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B3335435.png)